4-(Benzyloxy)-6-chloro-5-fluorobenzene-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzyloxy)-6-chloro-5-fluorobenzene-1,3-diamine is an organic compound that features a benzene ring substituted with benzyloxy, chloro, and fluoro groups, as well as two amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-6-chloro-5-fluorobenzene-1,3-diamine typically involves multiple steps, starting from commercially available precursors One common method involves the nucleophilic aromatic substitution of a suitable benzene derivative
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-6-chloro-5-fluorobenzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce various amines .
Scientific Research Applications
4-(Benzyloxy)-6-chloro-5-fluorobenzene-1,3-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which 4-(Benzyloxy)-6-chloro-5-fluorobenzene-1,3-diamine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzyloxy)-2-hydroxybenzaldehyde
- 4-(Benzyloxy)-2-hydroxybenzylideneamine
- 6-chloro-4-nitrophenol
- 5-(Benzyloxy)-2-(2-hydroxyphenyl)imino)methylphenol
Uniqueness
4-(Benzyloxy)-6-chloro-5-fluorobenzene-1,3-diamine is unique due to the specific combination of substituents on the benzene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and materials .
Properties
Molecular Formula |
C13H12ClFN2O |
---|---|
Molecular Weight |
266.70 g/mol |
IUPAC Name |
4-chloro-5-fluoro-6-phenylmethoxybenzene-1,3-diamine |
InChI |
InChI=1S/C13H12ClFN2O/c14-11-9(16)6-10(17)13(12(11)15)18-7-8-4-2-1-3-5-8/h1-6H,7,16-17H2 |
InChI Key |
OWORLTZMYVVHON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=C(C=C2N)N)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.